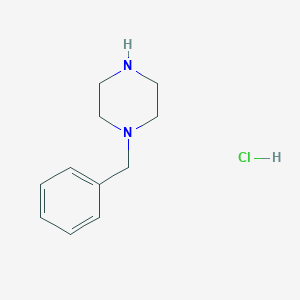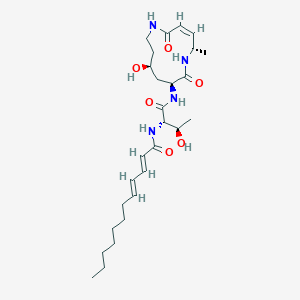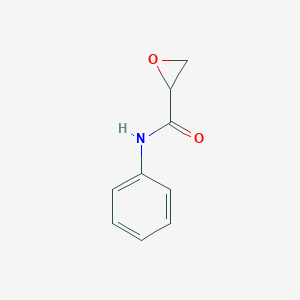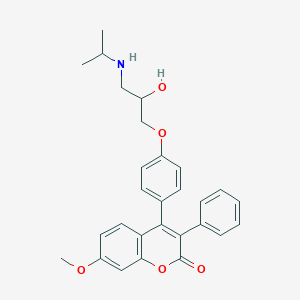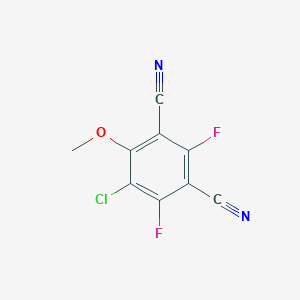![molecular formula C19H22ClNO B034768 Substanz NR. 1650 [German] CAS No. 102163-37-1](/img/structure/B34768.png)
Substanz NR. 1650 [German]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine is a chemical compound with the molecular formula C19H22ClNO and a molecular weight of 315.843 g/mol . This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a benzyloxy group attached to an ethyl chain, which is further substituted with a p-chlorophenyl group.
Preparation Methods
The synthesis of 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine typically involves the following steps:
Formation of the benzyloxy intermediate: The synthesis begins with the preparation of the benzyloxy intermediate by reacting p-chlorobenzyl chloride with sodium hydroxide and benzyl alcohol under reflux conditions.
Alkylation of pyrrolidine: The benzyloxy intermediate is then reacted with pyrrolidine in the presence of a base such as potassium carbonate to form the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine can be compared with other similar compounds, such as:
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)piperidine: This compound has a piperidine ring instead of a pyrrolidine ring, which may result in different biological activities and properties.
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)morpholine: This compound contains a morpholine ring, which may also lead to different chemical and biological properties.
Properties
CAS No. |
102163-37-1 |
|---|---|
Molecular Formula |
C19H22ClNO |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C19H22ClNO/c20-18-10-8-17(9-11-18)19(16-6-2-1-3-7-16)22-15-14-21-12-4-5-13-21/h1-3,6-11,19H,4-5,12-15H2 |
InChI Key |
HPPADGKTEDXGAW-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CCN(C1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Synonyms |
1-[2-[(4-chlorophenyl)-phenyl-methoxy]ethyl]pyrrolidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


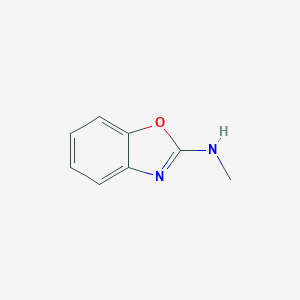
![Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide](/img/structure/B34688.png)

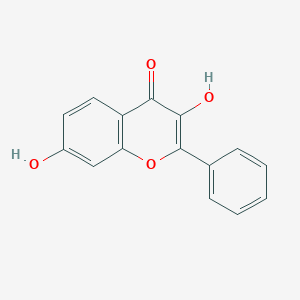
![ACETAMIDE,N-[1,2,3,4,8,9-HEXAHYDRO-6-HYDROXY-1,3-DIMETHYL-2,4,8-TRIOXO-9-BENZYLPYRIMIDO[2,1-F]PURIN-7-YL]-](/img/structure/B34693.png)

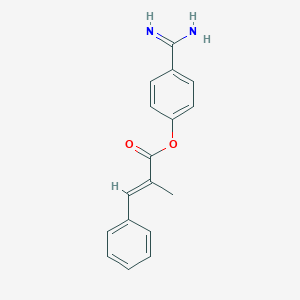
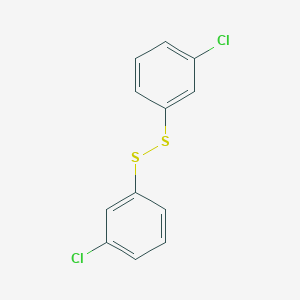
![12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B34704.png)
